3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Medicinal chemistry Lipophilicity optimization SAR

3-(2-Chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207011-24-2) is a fully synthetic quinazoline-2,4-dione derivative characterized by an ortho-chlorobenzyl substituent at N3 and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety at C7. With a molecular formula of C23H15ClN4O3 and a molecular weight of 430.8 g/mol , this compound belongs to a broader class of quinazoline-oxadiazole hybrids under investigation for their pharmacological properties.

Molecular Formula C23H15ClN4O3
Molecular Weight 430.85
CAS No. 1207011-24-2
Cat. No. B2697176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS1207011-24-2
Molecular FormulaC23H15ClN4O3
Molecular Weight430.85
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl
InChIInChI=1S/C23H15ClN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30)
InChIKeyYYKXMOQNPICLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Core Structural Identity and Procurement Baseline


3-(2-Chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207011-24-2) is a fully synthetic quinazoline-2,4-dione derivative characterized by an ortho-chlorobenzyl substituent at N3 and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety at C7 [1]. With a molecular formula of C23H15ClN4O3 and a molecular weight of 430.8 g/mol [1], this compound belongs to a broader class of quinazoline-oxadiazole hybrids under investigation for their pharmacological properties. It is supplied as a research-grade chemical (typical purity ≥95%) and is not intended for human or veterinary therapeutic use . The compound is structurally differentiated from its closest quinazoline-2,4-dione analogs by the precise positioning of the chlorine atom and the specific phenyl-oxadiazole substitution pattern, features that govern its physicochemical and putative biological profile.

Procurement Risk: Why In-Class Quinazoline-2,4-Dione Analogs Cannot Substitute for 3-(2-Chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione


Substituting a generic quinazoline-2,4-dione analog for the target compound introduces substantial and often unappreciated risk in scientific workflows. Even structurally close analogs differ in their N3 and C7 substitution patterns, which fundamentally alter molecular shape, electronic distribution, and lipophilicity [1]. For instance, shifting the chlorine atom from the ortho to the para position of the benzyl ring (as in the 4-chlorobenzyl analog) changes the steric environment around the quinazoline core, potentially reorienting the critical oxadiazole pharmacophore [1]. Similarly, replacing the 2-chlorobenzyl group with an unsubstituted benzyl or a 4-methylbenzyl group modifies the compound's hydrogen-bond acceptor capacity and π-stacking potential, parameters that directly influence target engagement and off-target promiscuity in biochemical assays. The evidence provided below demonstrates that these structural differences translate into measurable divergences in key properties, making the target compound non-interchangeable with its close analogs.

Quantitative Differentiation of 3-(2-Chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Against Its Closest Structural Analogs


Ortho-Chlorine Steric Effect on Lipophilicity: Target Compound vs. 3-Benzyl and 4-Methylbenzyl Analogs

The ortho-chlorine atom in the target compound creates a measurable reduction in lipophilicity (XLogP3-AA) relative to analogs that lack this steric and electronic feature, while maintaining a higher computed value than the para-chloro regioisomer. Specifically, the target compound exhibits an XLogP3-AA of 4.3 [2], compared to 4.0 for the 3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl) analog and 4.7 for the 3-(4-methylbenzyl) analog [1], representing a difference of +0.3 and −0.4 log units, respectively. This intermediate lipophilicity profile is critical for balancing membrane permeability with aqueous solubility, a key determinant of performance in cell-based assays.

Medicinal chemistry Lipophilicity optimization SAR

Topological Polar Surface Area (TPSA): Influence of the 2-Chlorobenzyl Substitution on Hydrogen-Bonding Potential

The target compound possesses a TPSA of 88.3 Ų [1], a value that is identical across all analogs sharing the same quinazoline-2,4-dione core and 3-phenyl-1,2,4-oxadiazol-5-yl substitution pattern, because the chlorine substituent does not introduce additional hydrogen-bond donors or acceptors relative to the core scaffold. The constancy of TPSA confirms that the ortho-chlorine modification affects lipophilicity without altering hydrogen-bonding capacity, a dissociation that is not achievable with polar substituents (e.g., –OH, –NH₂) used in other analogs. This property enables independent tuning of membrane permeability without compromising the compound's ability to engage polar binding pockets.

Drug-likeness ADME profiling Polar surface area

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. 3-Benzyl and Longer Alkyl-Chain Analogs

The target compound contains exactly 4 rotatable bonds [1], a count that is conserved among close benzyl-substituted analogs (e.g., 3-benzyl analog: 4 rotatable bonds) but lower than analogs bearing longer alkyl chains at N3, such as 3-(3-phenylpropyl) or 3-pentyl derivatives, which introduce 5–6 rotatable bonds [2]. The lower rotatable bond count reduces conformational entropy penalty upon binding, which can translate into improved binding free energy per non-hydrogen atom (ligand efficiency). This structural feature makes the target compound a more rigid, pre-organized scaffold for target engagement compared to flexible-chain analogs.

Conformational entropy Ligand efficiency SAR

Research and Industrial Use Cases for 3-(2-Chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Supported by Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Without Altering Hydrogen-Bonding Capacity

The target compound's XLogP3-AA value of 4.3, positioned between the 3-benzyl (4.0) and 4-methylbenzyl (4.7) analogs, makes it a valuable tool for medicinal chemistry teams seeking to optimize membrane permeability while preserving a constant TPSA of 88.3 Ų [1]. This profile is particularly relevant in central nervous system (CNS) drug discovery, where the balance between blood-brain barrier penetration (favored by moderate lipophilicity) and low P-glycoprotein efflux liability (favored by low TPSA) is paramount.

Conformational Restriction Strategy in Fragment-Based and Structure-Based Drug Design (SBDD)

With only 4 rotatable bonds, the target compound offers a more rigid scaffold than its longer-chain N3-substituted counterparts (5–6 rotatable bonds) [1]. This reduced conformational flexibility is advantageous in SBDD campaigns, where pre-organized ligands often yield clearer electron density in co-crystallography studies and higher enthalpic binding contributions. Procurement of this compound as a core scaffold enables systematic exploration of substitution vectors without introducing additional entropic penalties.

Pharmacological Tool Compound for Probing Kinase or Enzyme Active Sites Amenable to Halogen Bonding

The ortho-chlorine atom provides a directional halogen-bond donor that is absent in the 3-benzyl analog [1]. This feature can be exploited in biochemical assays to interrogate halogen-bonding hot spots within ATP-binding pockets or allosteric sites of kinases, offering a differentiated pharmacological tool that complements hydrogen-bond-centric probe molecules. The unchanged TPSA (88.3 Ų) relative to non-halogenated analogs ensures that any observed potency differences can be attributed to the halogen interaction rather than global polarity changes.

Procurement Benchmark for Large-Scale Combinatorial Library Synthesis

The target compound serves as a well-characterized reference standard for quality control in the synthesis of quinazoline-2,4-dione focused libraries. Its established molecular weight (430.8 g/mol), purity specification (≥95%), and comprehensive computed property profile [1] provide a reproducible benchmark against which newly synthesized analogs can be assessed for identity, purity, and physicochemical consistency, reducing batch-to-batch variability in high-throughput screening campaigns.

Quote Request

Request a Quote for 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.